Naphthalene-1,8-diol
Description
Contemporary Relevance of the Naphthalene (B1677914) Core in Chemical Sciences
The naphthalene core, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a fundamental structural motif with pervasive relevance in the chemical sciences ijrpr.comuoa.gr. Its inherent aromaticity and electron delocalization contribute to its stability and diverse reactivity, making naphthalene derivatives essential in numerous industrial sectors. These derivatives serve as critical intermediates in the production of dyes, pharmaceuticals, agrochemicals, plastics, and specialty materials ontosight.aistratviewresearch.comnih.gov. Furthermore, ongoing research explores the potential of naphthalene-based compounds in advanced applications such as electronics, energy storage, and as therapeutic agents ijrpr.com. The ability to readily functionalize the naphthalene scaffold allows for the fine-tuning of chemical and physical properties, driving innovation in molecular design and application.
Naphthalene-1,8-diol (B1214196) as a Versatile Platform for Scientific Inquiry
This compound, characterized by the presence of two hydroxyl groups at the peri (1 and 8) positions of the naphthalene ring system, stands out as a particularly versatile platform for scientific exploration chembk.com. This specific arrangement of hydroxyl groups imparts unique chemical behaviors, including a strong propensity for intramolecular hydrogen bonding, which significantly influences its properties and reactivity chembk.comacs.org.
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 569-42-6 | chemicalbook.comchemicalbook.comnih.gov |
| Molecular Formula | C₁₀H₈O₂ | chembk.comchemicalbook.comnih.govsmolecule.comcymitquimica.com |
| Molecular Weight | 160.17 g/mol | chemicalbook.comnih.govsmolecule.comcymitquimica.com |
| Appearance | White to light yellow crystalline solid | chembk.comcymitquimica.com |
| Melting Point | 137-143 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 140 °C (at 10 Torr) | chemicalbook.com |
| Solubility | Low in water, high in organic solvents | chembk.com |
| Key Functional Groups | Two hydroxyl groups (phenolic) | chembk.com |
The compound's versatility is underscored by its diverse roles: it acts as a potent antioxidant, exhibiting significant hydrogen atom transfer (HAT) capabilities, and possesses antimicrobial properties acs.orgsmolecule.com. Its hydroxyl groups enable it to function as a ligand in coordination chemistry, forming complexes with various metal ions, which are of interest in catalysis and materials science smolecule.com. Furthermore, this compound is a key intermediate in the synthesis of complex organic molecules, including natural product analogs and specialized derivatives used in dyes and pharmaceuticals chemicalbook.comsmolecule.comsigmaaldrich.com. Its involvement in the biosynthesis of fungal melanins also highlights its biological significance acs.orgapsnet.orgasm.orgacs.org.
Selected Research Applications of this compound
| Application Area | Specific Role/Use | Research Field |
| Organic Synthesis | Intermediate for benzo analogs of spiromamakone A, naphthopyran derivatives, palmarumycin CP17 analogs | Organic Synthesis |
| Organic Synthesis | Precursor for dyes, pharmaceuticals, and other organic compounds | Organic Synthesis |
| Materials Science | Component in melanin-like polymers (allomelanins) and studies on oxidative polymerization | Materials Science |
| Supramolecular Chemistry | Reagent for forming complexes, hydrogen-bonded networks, and supramolecular nanotubes | Supramolecular Chemistry |
| Coordination Chemistry | Ligand for metal ions, forming complexes with potential magnetic properties | Coordination Chemistry |
| Biochemistry/Mycology | Role in fungal melanin (B1238610) biosynthesis, contributing to virulence and stress resistance; antioxidant properties | Biochemistry/Mycology |
| Biological Research | Studies on enzyme inhibition (e.g., CYP1A2) and antioxidant mechanisms | Biological Research |
Research Trajectories and Interdisciplinary Significance
Research trajectories involving this compound are highly interdisciplinary, spanning multiple fields of chemical science and beyond.
Materials Science: The compound's ability to undergo oxidative polymerization to form melanin-like structures, known as allomelanins, is a significant area of research with potential applications in advanced materials due to their antioxidant and protective properties acs.orgmdpi.com. Studies also explore its use in constructing supramolecular architectures, leveraging its hydrogen-bonding capabilities and π-π stacking interactions of the naphthalene core acs.orgacs.orgresearchgate.net.
Supramolecular Chemistry: this compound is recognized as a valuable reagent for constructing complex supramolecular assemblies. Its capacity for forming strong intramolecular and intermolecular hydrogen bonds, coupled with its role as a building block for macrocycles and nanotubes, positions it as a key molecule in designing self-assembling systems smolecule.comresearchgate.netwikipedia.orgtandfonline.com. The polarization of its hydrogen bonds is a notable feature being investigated for catalytic applications researchgate.net.
Coordination Chemistry: As a ligand, this compound forms complexes with various metal ions, including lanthanides like dysprosium. These complexes are explored for their magnetic properties, with some exhibiting single-molecule magnet (SMM) behavior, indicating potential in molecular magnetism and spintronics acs.orgresearchgate.netdntb.gov.ua.
Biochemistry and Mycology: The compound plays a critical role in fungal biology, particularly in the biosynthesis of 1,8-dihydroxynaphthalene (DHN) melanin. This pigment is crucial for fungal virulence, stress resistance, and protection against environmental hazards, making this compound a target for understanding fungal pathogenesis and developing fungicides acs.orgapsnet.orgasm.orgacs.org. Its antioxidant activities are also of interest in biological and astrochemical contexts acs.orgsmolecule.com.
Organic Synthesis: this compound remains a vital starting material and intermediate for the synthesis of complex natural products and novel organic compounds, demonstrating its enduring utility in synthetic chemistry chemicalbook.comsigmaaldrich.comresearchgate.net.
The continued exploration of this compound's properties and reactivity promises further advancements in diverse scientific and technological domains.
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHRRVNRZBNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205435 | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138999-35-6, 569-42-6 | |
| Record name | 1,8-Naphthalenediol, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138999-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,8-Dihydroxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,8-Dihydroxynaphthalene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dihydroxynaphthalene | |
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| Record name | Naphthalene-1,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,8-DIHYDROXYNAPHTHALENE | |
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Advanced Synthetic Methodologies for Naphthalene 1,8 Diol and Functionalized Derivatives
Regioselective Functionalization and Derivatization Approaches
Once the naphthalene-1,8-diol (B1214196) core is synthesized, its further functionalization is key to developing new ligands and materials. Regioselective methods are critical for installing substituents at specific positions on the aromatic rings.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org For this compound, the hydroxyl groups must first be protected with a Directed Metalation Group (DMG). The DMG coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position with high selectivity. wikipedia.org
Two effective precursors for this purpose are 1,8-naphthalenediyl bis(diethylcarbamate) and 1,8-bis(methoxymethoxy)naphthalene. acs.org The carbamate (B1207046) and methoxymethoxy groups serve as excellent DMGs. Treatment of these protected diols with a strong base like sec-butyllithium (B1581126) (sec-BuLi) in the presence of TMEDA (tetramethylethylenediamine) generates mono- and dianion species. dal.canih.gov These lithiated intermediates can then be trapped with various electrophiles to introduce substituents specifically at the 2- and 7-positions, yielding a range of 2,7-disubstituted derivatives. acs.orgdal.ca This method provides a versatile route to functionalized naphthalene-1,8-diols that are valuable as potential ligands for complexing transition metals. acs.org
Table 1: Directed ortho-Metalation for Synthesis of 2,7-Disubstituted this compound Derivatives
| Precursor | Protecting Group (DMG) | Reagents | Position of Functionalization | Resulting Product Class | Reference |
|---|
peri-Selective Borylation and Other Electrophilic Substitutions on Naphthalene (B1677914) Rings
The functionalization of the naphthalene core, particularly at the sterically hindered peri-positions (C4, C5, and C8), is a significant challenge in organic synthesis. However, recent advancements have enabled the selective introduction of boryl groups at the C8 position, paving the way for diverse downstream transformations. An iridium-catalyzed borylation of the C-H bond peri to a silyl (B83357) group on the naphthalene ring has been reported as a highly effective method. This reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. The resulting silyl and boryl groups at the peri-positions can be further converted into a range of other functionalities, including those attached via C-C, C-O, C-N, C-Br, and C-Cl bonds.
Electrophilic aromatic substitution on the naphthalene ring generally favors the 1-position (α-position) over the 2-position (β-position). This regioselectivity is attributed to the greater stability of the carbocation intermediate formed during attack at the α-position, which can be rationalized by the ability to draw more resonance structures that preserve the aromaticity of the adjacent ring. For instance, nitration of naphthalene predominantly yields 1-nitronaphthalene. However, the conditions of the reaction can sometimes influence the product distribution. In the case of sulfonation, temperature plays a crucial role; lower temperatures favor the formation of naphthalene-1-sulfonic acid (kinetic control), while higher temperatures lead to the thermodynamically more stable naphthalene-2-sulfonic acid.
Esterification and Etherification Reactions of Hydroxyl Groups
The hydroxyl groups of this compound are reactive sites for esterification and etherification, allowing for the synthesis of a wide array of derivatives with tailored properties. Esterification can be achieved through various standard methods, including reaction with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of a catalyst. For instance, a general process for the formation of esters from aromatic anhydrides involves heating the anhydride (B1165640) with a mono-alcohol at temperatures between 150 to 280 °C. While this process is described for phthalic anhydride residues, the principles can be applied to naphthalene-derived anhydrides or diols.
Etherification of this compound introduces an ether linkage, which can significantly alter the electronic and steric properties of the molecule. A key example is the synthesis of 1,8-bis(prop-2-yn-1-yloxy)naphthalene, a crucial precursor for click chemistry applications. This diether is synthesized by reacting this compound with propargyl bromide in the presence of a base. This transformation highlights the utility of the hydroxyl groups as handles for introducing functionalities, such as terminal alkynes, which are essential for subsequent coupling reactions.
Click Chemistry and Other Coupling Reactions (e.g., copper-catalyzed [3+2] cycloadditions for quinolinone conjugates bearing dihydroxy naphthalene moiety)
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules from modular building blocks. This methodology has been successfully applied to this compound derivatives to create novel conjugates with potential biological activity.
A notable example is the synthesis of quinolinone conjugates bearing a dihydroxy naphthalene moiety. nih.gov In this approach, 1,8-bis(prop-2-yn-1-yloxy)naphthalene, synthesized via etherification of this compound, undergoes a Cu-catalyzed [3+2] cycloaddition with various 4-azidoquinolin-2(1H)-ones. nih.gov This reaction efficiently tethers the quinolinone units to the naphthalene scaffold via stable triazole linkers, yielding a series of syn-like quinolinone-dioxo-naphthalene hybrids. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |
| 1,8-bis(prop-2-yn-1-yloxy)naphthalene | 4-azidoquinolin-2(1H)-ones | Copper(I) | Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones | nih.gov |
This synthetic strategy demonstrates the versatility of the this compound core as a scaffold for constructing intricate molecular architectures through reliable and efficient click chemistry reactions.
Boronic Acid and Ester Formation from this compound
This compound serves as an excellent bidentate ligand for the formation of stable boronic esters. The reaction of this compound with various aryl boronic acids in acetonitrile (B52724) at room temperature leads to the formation of crystalline boronic esters in good to excellent yields. These esters exhibit high stability, and their formation is often facile.
A range of 1,8-naphthalenediol-derived aryl boronic acid esters have been synthesized and characterized. The Lewis acidity of these boronic acid esters has been found to be similar to their catecholate analogues. Furthermore, the reaction of B₂(NMe₂)₄ with this compound, followed by the addition of HCl, yields the diboronic acid ester B₂(1,8-O₂C₁₀H₈)₄.
The reactivity of these boron-containing naphthalene derivatives has also been explored. For instance, Cl-B(1,8-O₂C₁₀H₈) has been shown to react smoothly with various Lewis bases to form boronium salts. These findings highlight the utility of this compound in the synthesis of novel boron-containing compounds with potential applications in materials science and catalysis.
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | Phenyl-B(1,8-O₂C₁₀H₆) | 84 |
| 3,4,5-Trifluorophenylboronic acid | (3,4,5-F₃-C₆H₂)B(1,8-O₂C₁₀H₆) | 95 |
| 2,4,6-Trifluorophenylboronic acid | (2,4,6-F₃-C₆H₂)B(1,8-O₂C₁₀H₆) | 92 |
| 2,6-Difluorophenylboronic acid | (2,6-F₂-C₆H₃)B(1,8-O₂C₁₀H₆) | 85 |
Biosynthetic and Biomimetic Pathways
Enzymatic Production of 1,8-Dihydroxynaphthalene (e.g., characterization of gene products from Sorangium cellulosum operon: soceCHS1, bdsA, and bdsB)
The biosynthesis of 1,8-dihydroxynaphthalene (1,8-DHN), a key intermediate in the production of dihydroxynaphthalene (DHN) melanin (B1238610), has been elucidated in the Gram-negative bacterium Sorangium cellulosum. nih.gov This discovery is significant as DHN melanin was previously thought to be specific to fungi. The enzymatic pathway in S. cellulosum is encoded by an operon consisting of three genes: soceCHS1, bdsA, and bdsB. nih.govorganic-chemistry.org
Heterologous expression of these three genes in Streptomyces coelicolor resulted in the production and secretion of 1,8-DHN. nih.govresearchgate.net In vitro studies have characterized the specific function of each enzyme:
SoceCHS1 : This enzyme is a type III polyketide synthase (PKS) that catalyzes the synthesis of 1,3,6,8-tetrahydroxynaphthalene (B103748) (T₄HN) from malonyl-CoA. nih.govresearchgate.net
BdsA : A member of the aldo-keto reductase (AKR) superfamily, BdsA catalyzes the reduction of T₄HN to (R)-scytalone. nih.gov
BdsB : This SnoaL2-like protein catalyzes the dehydration of scytalone (B1230633) to 1,3,8-trihydroxynaphthalene (B1218226) (T₃HN) and the subsequent dehydration of vermelone (B1206922) to 1,8-DHN. nih.govorganic-chemistry.org
This bacterial pathway for 1,8-DHN synthesis is notably different from the fungal pathway, which utilizes a type I PKS, naphthol reductases from the short-chain dehydrogenase/reductase (SDR) superfamily, and a different scytalone dehydratase. nih.govorganic-chemistry.org
| Gene | Enzyme | Function |
| soceCHS1 | Type III Polyketide Synthase | Catalyzes the synthesis of 1,3,6,8-tetrahydroxynaphthalene (T₄HN) |
| bdsA | Aldo-keto reductase | Reduces T₄HN to (R)-scytalone |
| bdsB | SnoaL2-like protein | Catalyzes the dehydration of scytalone and vermelone to produce 1,8-DHN |
Biomimetic Oxidative Cyclization in Natural Product Synthesis
Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules. Oxidative cyclization is a key transformation in the biosynthesis of many natural products, and this approach has been applied to the synthesis of compounds derived from 1,8-dihydroxynaphthalene.
The oxidative polymerization of 1,8-DHN has been studied as a model for the formation of fungal melanins. nih.gov Enzyme-catalyzed oxidative polymerization of 1,8-DHN has been shown to proceed through C-C coupling of the naphthalene rings. nih.gov These synthetic 1,8-DHN oligomers and polymers serve as mimics of fungal melanins and provide insights into their structural arrangement. nih.gov
In the context of total synthesis, biomimetic oxidative cyclization has been a key step in the preparation of various natural products. For instance, the synthesis of certain spirobisnaphthalenes, a class of natural products derived from 1,8-dihydroxynaphthalene, has been achieved through a biomimetic synthesis involving the oxidative cyclization to a binaphthyl ether. This approach highlights the power of mimicking biological pathways to achieve efficient and elegant syntheses of complex natural products.
Total Synthesis of this compound-Derived Natural Products and Analogs
The unique structural motif of this compound serves as a foundational building block for a variety of complex natural products. Its distinct chemical properties, particularly the proximate diol functionality, enable elegant and efficient synthetic strategies for constructing intricate molecular architectures. This section details the total synthesis of several classes of natural products and their analogs derived from this versatile precursor.
Strategies for Spirobisnaphthalenes (e.g., (+/-)-CJ-12,372, palmarumycin CP17)
Spirobisnaphthalenes are a significant class of natural products characterized by a bisnaphthoquinone spiroketal core. nih.gov Many of these compounds exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov The total synthesis of these molecules, particularly those derived from 1,8-dihydroxynaphthalene (1,8-DHN), has been a focus of synthetic chemistry.
The total syntheses of palmarumycin CP1, CP2, and CJ-12,371 have been accomplished using a route that begins with the initial acetalization with 1,8-dihydroxynaphthalene, followed by the functionalization of the A ring. rsc.orgyork.ac.uk For more sensitive spirobisnaphthalenes like (+/-)-CJ-12,372, which contain an 8-hydroxyl substituent, the synthetic challenge increases. researchgate.net A novel and efficient approach has been developed for the total synthesis of (+/-)-CJ-12,372, demonstrating a representative strategy for this class of compounds. researchgate.net
| Compound | Key Synthetic Strategy | Starting Materials (Example) | Key Steps | Reference |
|---|---|---|---|---|
| Palmarumycin CP17 | Direct Acetalization | p-Dimethoxybenzene, 1,8-Dihydroxynaphthalene | Friedel-Crafts acylation, Wolff-Kishner reduction, Intramolecular cyclization, Ketalization, Benzylic oxidation, Demethylation | nih.gov |
| (+/-)-CJ-12,372 | Novel approach for sensitive 8-hydroxyl spirobisnaphthalenes | Not specified | Not specified | researchgate.net |
| Palmarumycin CP1, CP2, CJ-12,371 | Initial Acetalization with 1,8-DHN | 1,8-Dihydroxynaphthalene | Acetalization, Elaboration of ring A functionality | rsc.orgyork.ac.uk |
Synthesis of Naphthopyran Derivatives
This compound is a valuable starting material for the synthesis of naphthopyran derivatives. The naphthopyran skeleton is a core component of many biologically active compounds, and efficient synthetic methods are highly sought after. researchgate.net
A primary route for constructing the naphthopyran framework involves the reaction of naphthols with olefins, often catalyzed by a Lewis acid. researchgate.net This general strategy can be adapted using 1,8-dihydroxynaphthalene as the naphthol precursor to generate specific naphthopyran structures. The synthesis of 2H-naphtho[1,2-b]pyran derivatives, for example, has been realized through various synthetic pathways. researchgate.net While many strategies exist for substituted naphthalenes, the use of 1,8-dihydroxynaphthalene provides a direct entry into a specific subset of these important heterocyclic compounds. nih.govnih.gov
Approaches to Methylated Naphthalene Natural Products (e.g., dehydrocacalohastine and musizin)
Methylated naphthalene natural products, while relatively rare, exhibit diverse and interesting pharmacological activities. chemistryviews.org However, their low natural abundance necessitates efficient synthetic routes for further study. researchgate.net An effective approach has been developed for the synthesis of dehydrocacalohastine and musizin using simple, commercially available naphthalene derivatives, including 1-bromonaphthalen-2-ol and this compound. chemistryviews.org
| Natural Product | Starting Material (Example) | Key Reaction | Total Steps | Overall Yield | Reference |
|---|---|---|---|---|---|
| Dehydrocacalohastine | 1-Bromonaphthalen-2-ol | Regioselective C-H methylation | 8 | 8.9% | chemistryviews.orgresearchgate.net |
| Musizin | This compound | Regioselective C-H methylation | 8 | up to 27% | chemistryviews.org |
Chemical Reactivity and Mechanistic Investigations of Naphthalene 1,8 Diol
Redox Chemistry and Free Radical Intermediates
The redox chemistry of naphthalene-1,8-diol (B1214196) is central to its reactivity, leading to the formation of radical intermediates that are precursors to larger molecular structures. The proximity of the two hydroxyl groups significantly influences the mechanisms of oxidation and subsequent coupling reactions.
The oxidation of this compound is a critical process that initiates its transformation into polymeric materials. This process can be triggered chemically, electrochemically, or enzymatically, and it proceeds through the formation of phenoxyl radical intermediates. The initial step involves the removal of a hydrogen atom from one of the hydroxyl groups, generating a semiquinone-type radical. This radical is a key intermediate that can undergo further reactions.
Electrochemical studies reveal that the oxidation of this compound is an irreversible process. This irreversibility suggests that the electrogenerated species are highly reactive and quickly engage in subsequent chemical reactions, primarily polymerization, which leads to the formation of an insulating film on the electrode surface. The initial oxidation is believed to involve the formation of a cation radical, which then deprotonates to yield the phenoxyl radical. The stability and subsequent reaction pathways of this radical are influenced by the molecular geometry and the potential for intramolecular hydrogen bonding.
Hydrogen Atom Transfer (HAT) is a fundamental mechanism in the antioxidant action and radical chemistry of phenolic compounds, including this compound. This process involves the transfer of a hydrogen atom (a proton and an electron) from the hydroxyl group to a radical species. The thermodynamics of this process, particularly the bond dissociation enthalpy (BDE) of the O-H bond, is a key determinant of the compound's reactivity as a radical scavenger.
Once the phenoxyl radicals of this compound are formed, they can undergo dimerization and oligomerization. The primary pathway for this is through C-C coupling reactions. The unpaired electron in the phenoxyl radical is delocalized over the aromatic ring system, creating several positions with radical character that are susceptible to coupling.
The coupling can occur between two radical species, leading to the formation of a C-C bond and a dimer. This process can continue, with the dimer being further oxidized and coupling with other radicals or monomers to form trimers and eventually oligomers. The specific positions on the naphthalene (B1677914) ring where this coupling occurs (regioselectivity) will determine the final structure of the resulting polymer. The formation of these C-C bonds is a key step in the irreversible oxidative polymerization of this compound.
Polymerization Phenomena
This compound serves as a monomer for the synthesis of complex polymeric structures, most notably materials that resemble natural melanins. This polymerization can be initiated through oxidative processes.
While oxidative polymerization is the most studied pathway, the potential for self-assembly and polymerization driven by non-covalent interactions like hydrogen bonding is an area of interest. The two peri-positioned hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This can lead to the formation of extensive intermolecular hydrogen-bonding networks. In the solid state, these interactions can dictate the crystal packing and lead to supramolecular assemblies. While this does not constitute polymerization in the sense of forming covalent bonds, these hydrogen-bonded chains are a form of supramolecular polymerization. There is limited direct evidence in the literature for the self-polymerization of this compound into covalently bonded polymers solely through mechanisms initiated by hydrogen bonding without an external oxidative trigger.
The most prominent polymerization pathway for this compound is oxidative polymerization, which yields materials with properties similar to eumelanin. This process is analogous to the formation of polydopamine from dopamine. When subjected to oxidizing conditions (e.g., air exposure in a basic solution, or chemical oxidants), this compound undergoes a transformation into a dark, insoluble polymer.
The mechanism is believed to involve the initial oxidation to semiquinone radicals, as discussed previously. These radicals then undergo C-C coupling to form oligomers. Further oxidation and intramolecular cyclization reactions can occur, leading to a complex, cross-linked, and heterogeneous polymer structure. The resulting "melanin-like" material from this compound exhibits broad-band UV-visible light absorption, a characteristic feature of natural melanins. This property makes these synthetic polymers interesting for applications in materials science, such as coatings and functional nanoparticles.
Data Tables
Table 1: Key Reactive Intermediates and Processes in the Chemistry of this compound
| Intermediate/Process | Description | Role in Overall Chemistry |
| Phenoxyl Radical | A radical formed by the removal of a hydrogen atom from a hydroxyl group of this compound. | Key intermediate that initiates dimerization and polymerization. |
| Hydrogen Atom Transfer (HAT) | The transfer of a hydrogen atom from the hydroxyl group to another radical species. | A fundamental step in the antioxidant behavior and initial oxidation. |
| C-C Coupling | The formation of a carbon-carbon bond between two phenoxyl radicals or a radical and a neutral molecule. | The primary mechanism for dimer, oligomer, and polymer formation. |
| Oxidative Polymerization | A polymerization process initiated by an oxidizing agent, leading to melanin-like structures. | The main pathway for the formation of high-molecular-weight polymers from this compound. |
Electrophilic and Nucleophilic Reactions
This compound exhibits a rich and diverse reactivity profile, engaging in reactions both at its aromatic core and at its hydroxyl functional groups. The electron-rich nature of the naphthalene ring, further activated by two hydroxyl groups, makes it susceptible to electrophilic attack. Concurrently, the hydroxyl groups can act as nucleophiles or be derivatized through various reactions.
Reactions at the Naphthalene Ring System (e.g., coupling with diazotized anilines at the 4-position)
The hydroxyl groups in this compound are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Due to the positions of the hydroxyl groups at C1 and C8, the C4 and C5 positions are para to one of the hydroxyls and ortho to the other, making them highly activated and the most probable sites for substitution.
A classic example of an electrophilic aromatic substitution reaction involving such activated naphthols is azo coupling. This reaction occurs between a diazonium salt (the electrophile) and an activated aromatic compound, such as a phenol (B47542) or naphthol (the nucleophile), to produce a brightly colored azo compound. wikipedia.org The reaction is typically faster at a high pH. wikipedia.org
In the case of this compound, it is expected to react readily with a diazotized aniline. The aryldiazonium cation, a weak electrophile, will attack the electron-rich naphthalene ring. The hydroxyl groups strongly activate the ring, particularly at the 4-position, which is para to the C8-hydroxyl group and ortho to the C1-hydroxyl group. The reaction mechanism involves the attack of the pi electrons of the naphthalene ring on the terminal nitrogen of the diazonium salt, followed by the loss of a proton to restore aromaticity, resulting in the formation of a 4-(aryldiazenyl)this compound.
General Reaction Scheme for Azo Coupling:
Diazotization of Aniline: Aniline reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a benzenediazonium (B1195382) salt.
Azo Coupling: The benzenediazonium salt is then introduced to an alkaline solution of this compound. The electrophilic diazonium ion attacks the 4-position of the highly nucleophilic this compound to form the azo dye. wikipedia.orgcuhk.edu.hk
Reactions of Hydroxyl Groups (e.g., esterification with carboxylic acids)
The hydroxyl groups of this compound can undergo reactions typical of phenols, such as esterification. Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. This reaction typically requires a catalyst, such as a strong acid, or a coupling agent. organic-chemistry.org
The conversion of secondary metabolite compounds, which often contain hydroxyl groups, into their ester derivatives is a common structural modification strategy to enhance their properties. medcraveonline.com Esterification can be achieved through chemical or enzymatic methods. Chemical methods often employ reagents like acetic anhydride (B1165640) in the presence of a base like pyridine. medcraveonline.com
A specific and high-yielding example of esterification involving this compound is its reaction with aryl boronic acids. This reaction forms boronic esters. For instance, this compound reacts with aryl boronic acids in the presence of 4,4′-bipyridine in acetone (B3395972) to form stable Lewis acid-base adducts in excellent yields. nih.gov This demonstrates the ability of the diol's hydroxyl groups to react efficiently to form ester linkages.
| Aryl Boronic Acid | Product | Solvent | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | 2c (X = C₆H₅) | Acetone | 80 |
| 3,4,5-Trifluorophenyl boronic acid | 2d (X = 3,4,5-F₃-C₆H₂) | Acetone | 90 |
The data indicates that the hydroxyl groups of this compound are readily converted to ester linkages under relatively mild, one-pot reaction conditions. nih.gov
Coordination Chemistry and Metal Complexation of Naphthalene 1,8 Diol
Ligand Design and Synthesis of Naphthalene-1,8-diol-Based Chelates
The strategic design of ligands incorporating the This compound (B1214196) moiety allows for the construction of complex molecular architectures, from simple mononuclear chelates to intricate polynuclear clusters.
The design of ligands intended to form polynuclear metal complexes with this compound as a core component relies on several key principles. The fundamental concept is to extend the ligand framework from the naphthalene (B1677914) scaffold to provide additional coordination sites, thereby enabling the bridging of multiple metal centers.
One successful strategy involves the functionalization of the this compound backbone at other positions on the aromatic rings. For instance, the introduction of formyl groups, such as in 2,7-diformyl-1,8-naphthalenediol, provides reactive sites for the synthesis of larger, compartmental Schiff base ligands. These ligands can then direct the assembly of multiple metal ions into specific arrangements, such as trinuclear complexes. figshare.com The rigid naphthalene spacer ensures that the metal centers are held in close proximity, which is crucial for studying magnetic exchange interactions.
Another approach focuses on modifying salphen-type Schiff base ligands with naphthol groups. This strategy aims to create ligands with distinct coordination pockets (e.g., an N₂O₂ cavity) and additional external coordination sites from the naphthol moieties. mdpi.com These external sites can then bind to other metal ions, leading to the formation of polynuclear species. The choice of metal ion is also a critical design element; ions that are too large for the primary coordination cavity or that favor higher coordination numbers can promote the formation of polynuclear "sandwich-type" complexes. mdpi.com By appending functional groups that offer extra coordination sites, the ligand can be pre-programmed to assemble into more complex structures. mdpi.com
The inherent steric constraints and electronic properties of the this compound unit are pivotal. The fixed distance and orientation of the two oxygen donor atoms create a specific "bite angle" that influences the geometry of the resulting metal complex. By building upon this rigid foundation, chemists can design ligands that control the nuclearity, geometry, and ultimately, the physical properties of the final metal assembly.
A significant derivative of this compound in coordination chemistry is N-hydroxy-1,8-naphthalimide (hynadH). This N,O-heterocyclic chelator has proven to be particularly effective in the coordination of lanthanide ions, leading to the development of novel magnetic materials. nih.govresearchgate.net
In the presence of a base, the N-hydroxy group of hynadH is deprotonated, allowing it to act as a bidentate or bridging ligand. Its utility has been demonstrated in the synthesis of dinuclear and pentanuclear dysprosium(III) complexes. nih.govresearchgate.net The hynadH ligand, in conjunction with ancillary ligands like β-diketonates, can effectively couple two lanthanide centers. nih.gov This coupling is crucial for mediating magnetic interactions between the metal ions.
The resulting complexes have been shown to exhibit slow magnetic relaxation, a characteristic feature of Single-Molecule Magnets (SMMs). nih.govresearchgate.net SMMs are individual molecules that can function as tiny magnets below a certain blocking temperature. The magnetic properties of these systems are highly dependent on the coordination environment of the lanthanide ions, which influences their magnetic anisotropy. The hynadH ligand plays a key role in creating this environment and in fine-tuning the crystal-field strength around the metal center. nih.gov For example, dinuclear dysprosium complexes using hynadH as a bridging ligand have shown energy barriers for magnetization reversal as high as 100 K. researchgate.net
Formation and Characterization of Metal Complexes
The chelation of this compound and its derivatives with various metal ions leads to a diverse range of complexes, which have been characterized by various spectroscopic and crystallographic techniques.
This compound and its related compounds form stable complexes with a variety of transition metals. The deprotonated diol, acting as a dianionic O,O'-donor ligand, readily chelates to metal centers.
Complexes of the type [M(bpy)₂(L)], where M is Ruthenium(II) or Osmium(II), bpy is 2,2'-bipyridine, and L is the deprotonated form of 1,8-dihydroxynaphthalene, have been synthesized and characterized. These low-spin d⁶ complexes are diamagnetic and exhibit multiple metal-to-ligand charge transfer (MLCT) transitions in the visible region of their electronic spectra.
The versatility of the naphthalene-diol scaffold is further demonstrated in the synthesis of platinum(II) complexes. For instance, platinum bisphosphine complexes with dichalcogen-derivatized naphthalene ligands, such as [Pt(1,8-E₂-nap)(PPh₃)₂] (where E = S or Se), have been prepared. nih.gov X-ray crystallographic analysis of these complexes reveals that the naphthalene ring system undergoes significant distortion from planarity upon coordination to the metal. nih.gov
Furthermore, Schiff base derivatives of functionalized naphthalene-1,8-diols have been used to create polynuclear complexes. For example, a trinucleating ligand derived from 2,7-diformyl-1,8-naphthalenediol has been used to synthesize a linear trinuclear copper(II) complex, showcasing the ability of this ligand system to assemble multiple metal ions in a controlled fashion. figshare.com Similarly, palladium and copper complexes have been formed with Schiff base derivatives of 2,7-diacetyl-1,8-dihydroxy-3,6-dimethylnaphthalene. researchgate.net
The coordination of naphthalene-diol based ligands with lanthanide(III) ions has led to the formation of aesthetically pleasing and functionally significant polynuclear clusters. A notable example is the creation of a family of Ln(III)₈ clusters using the fluorescent bridging ligand naphthalene-2,3-diol. researchgate.net These clusters exhibit a unique "Christmas-star" topology. researchgate.net
These high-nuclearity lanthanide clusters are of great interest for their magnetic properties. The dysprosium analogue of the "Christmas-star" cluster, for example, displays single-molecule magnet (SMM) behavior. researchgate.net This arises from the large magnetic anisotropy of the individual Dy(III) ions and the weak magnetic exchange interactions between them, which are mediated by the bridging ligands.
In addition to their magnetic properties, these lanthanide complexes often exhibit interesting photophysical characteristics. The naphthalene-diol ligands themselves are often fluorescent, and upon coordination to a lanthanide ion, they can act as "antennas." This means the ligand can absorb light and then transfer the energy to the lanthanide ion, which then emits light at its own characteristic wavelength. However, in the case of the Ln(III)₈ "Christmas-star" clusters, the observed emissions are ligand-centered, indicating that the energy transfer to the lanthanide ion is not the dominant de-excitation pathway. researchgate.net The photophysical properties, including ligand-centered emissions, are a key feature of these complex architectures. researchgate.net
The table below summarizes the key features of a representative lanthanide cluster based on a naphthalene-diol ligand.
| Property | Description | Reference |
|---|---|---|
| Core Structure | Ln(III)₈ Cluster | researchgate.net |
| Topology | "Christmas-star" | researchgate.net |
| Magnetic Behavior | Single-Molecule Magnetism (for Dy analogue) | researchgate.net |
| Photophysical Property | Ligand-centered emissions | researchgate.net |
The structural characterization of metal-naphthalene-diolates provides crucial insights into the coordination behavior of the ligand and the resulting geometry of the complex. X-ray crystallography is the definitive method for determining these structures.
Structural analyses of other transition metal complexes with derivatives of this compound reveal important features. In a palladium complex with a mono-Schiff base derivative of 2,7-diacetyl-1,8-dihydroxy-3,6-dimethylnaphthalene, the ligand acts as a tridentate chelate, inducing a pronounced fold in its structure. researchgate.net An intact phenolic hydroxyl group was found to be hydrogen-bonded to the adjacent deprotonated and coordinated phenoxy oxygen. researchgate.net
In platinum(II) complexes of 1,8-dichalcogen-naphthalene ligands, the coordination of the peri-substituents to the metal center forces a significant distortion of the naphthalene ring from its typical planar geometry. nih.gov The extent of this distortion is influenced by the nature of the chalcogen atoms and the other ligands on the metal. nih.gov These examples highlight how the rigid this compound backbone can be manipulated through substitution and how it responds to the geometric demands of the metal coordination sphere.
Catalytic Applications in Organometallic Chemistry
This compound and its derivatives have emerged as versatile platforms in catalysis, demonstrating utility in both metal-catalyzed processes and organocatalytic hydrogen bonding interactions. The rigid scaffold of the naphthalene backbone and the specific orientation of the 1,8-dihydroxy groups impart unique electronic and steric properties that can be harnessed for catalytic applications.
Metal-Catalyzed Reactions Employing this compound Ligands
While the coordination chemistry of this compound and its analogues with various transition metals is an area of active investigation, their direct application as ligands in metal-catalyzed reactions is a developing field. Research has established the synthesis and structural characterization of several metal complexes, laying the groundwork for their potential use in catalysis.
For instance, titanium complexes featuring the naphthalene-1,8-diolate ligand have been synthesized. The reaction of titanium tetrachloride (TiCl₄) with this compound results in the formation of a novel chloride-bridged dimeric complex, [1,8-naphthalenediolato(2-)-O,O']dichlorotitanium. acs.org The unique structure of this complex suggests that ligands derived from this compound can impart features not typically observed with simpler phenol-based ligands. acs.org Additionally, the synthesis of 2,7-disubstituted derivatives of this compound has been explored to create a broader range of potential ligands for transition metal complexation. acs.org
Similarly, titanocene (B72419) complexes with naphthalene-1,8-dithiolate, a sulphur analogue of the diol, have been prepared. These complexes are formed by the reaction of naphtho[1,8-cd]-1,2-dithiole with titanocene dicarbonyl. nih.gov While these studies provide a foundation for understanding the coordination behavior of these ligands, detailed reports on the catalytic activity of such titanium-naphthalene-1,8-diolate or dithiolate complexes in organometallic reactions are not extensively documented in the current literature.
Further research into the catalytic applications of these and other metal-naphthalene-1,8-diolate complexes is needed to fully explore their potential in facilitating a range of organic transformations.
Hydrogen Bonding Catalysis with this compound (e.g., in Friedel-Crafts-type addition reactions)
This compound has been identified as a potent hydrogen bond donor catalyst, a role that is attributed to the intramolecular hydrogen bonding between its two hydroxyl groups. This pre-organized structure enhances the acidity of the donor protons, making it an effective organocatalyst for activating electrophiles.
The efficacy of this compound as a hydrogen bonding catalyst has been demonstrated in the Friedel-Crafts-type addition reaction of indole (B1671886) to trans-β-nitrostyrene. In this reaction, this compound significantly accelerates the formation of the addition product. nih.gov The catalytic activity is proposed to arise from the activation of the nitro group of trans-β-nitrostyrene through hydrogen bonding, which lowers the energy of the transition state for the nucleophilic attack by indole.
Comparative studies have shown that this compound is a more effective catalyst for this transformation than related monophenols such as 1-naphthol (B170400) and 8-methoxy-1-naphthol. nih.gov This superior catalytic performance underscores the importance of the dual hydrogen-bonding capability of the 1,8-diol scaffold.
Table 1: Comparison of Catalytic Activity in the Friedel-Crafts-type Addition of Indole to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
|---|---|---|---|
| None | - | 72 | 2 |
| This compound | 10 | 72 | 43 |
| 8-Methoxy-1-naphthol | 20 | 72 | 4 |
| 1-Naphthol | 20 | 72 | 25 |
The enhanced hydrogen bond donating ability of this compound has been further investigated using NMR spectroscopy, which confirmed its stronger interaction with hydrogen bond acceptors compared to its monohydroxy counterparts. nih.gov This inherent acidity and capacity for dual hydrogen bonding make this compound a promising organocatalyst for a variety of reactions that can be accelerated through electrophile activation.
Spectroscopic and Computational Analysis of Naphthalene 1,8 Diol Systems
Advanced Spectroscopic Characterization Techniques
A variety of sophisticated spectroscopic techniques have been employed to characterize naphthalene-1,8-diol (B1214196) and its derivatives, providing detailed insights into its molecular behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound in solution. Studies utilizing ¹H, ¹³C, and ³¹P NMR have provided significant insights into intramolecular and intermolecular hydrogen bonding, conformational preferences, and interactions with other molecules.
The ¹H NMR spectrum of this compound in CDCl₃ shows a single signal for the hydroxyl protons at 7.83 ppm. This is attributed to a rapid equilibrium between the two possible intramolecularly hydrogen-bonded conformations, resulting in an averaged chemical shift tubitak.gov.tr. In contrast, in a strong hydrogen-bonding solvent like DMSO-d₆, the hydroxyl proton signal shifts significantly downfield, indicating the disruption of intramolecular hydrogen bonds and the formation of intermolecular hydrogen bonds with the solvent.
Comparative ¹H NMR studies with 1-naphthol (B170400) and 8-methoxy-1-naphthol highlight the enhanced hydrogen bond donating ability of this compound tubitak.gov.tr. The chemical shift of the hydroxyl proton provides a measure of the strength of the hydrogen bond.
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) of Hydroxyl Protons in Different Solvents (0.05 M)
| Compound | Solvent | Chemical Shift (ppm) |
| 1-Naphthol | CDCl₃ | 5.28 |
| 1-Naphthol | DMSO-d₆ | 10.08 |
| 8-Methoxy-1-naphthol | CDCl₃ | 9.73 |
| 8-Methoxy-1-naphthol | DMSO-d₆ | 9.90 |
| This compound | CDCl₃ | 7.83 |
| This compound | DMSO-d₆ | 9.73 |
Binding studies with hydrogen bond acceptors like triphenylphosphine oxide and cyclohexanone have been monitored using ³¹P and ¹³C NMR, respectively tubitak.gov.tr. The downfield shift of the ³¹P signal of triphenylphosphine oxide upon addition of this compound indicates the formation of a hydrogen-bonded complex tubitak.gov.tr. Similarly, the downfield shift of the carbonyl carbon signal in the ¹³C NMR spectrum of cyclohexanone confirms a strong hydrogen bonding interaction tubitak.gov.tr.
Interactive Data Table: Change in ³¹P and ¹³C NMR Chemical Shifts (Δδ in ppm) upon Complexation
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Observed Nucleus | Δδ (ppm) |
| This compound | Triphenylphosphine oxide | ³¹P | 3.24 |
| 1-Naphthol | Triphenylphosphine oxide | ³¹P | 2.09 |
| 8-Methoxy-1-naphthol | Triphenylphosphine oxide | ³¹P | 0.28 |
| This compound | Cyclohexanone | ¹³C | 2.26 |
| 1-Naphthol | Cyclohexanone | ¹³C | 1.14 |
| 8-Methoxy-1-naphthol | Cyclohexanone | ¹³C | 0.17 |
These NMR studies collectively demonstrate the pronounced hydrogen bond donating capacity of this compound, which is a consequence of its unique structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in this compound and to detect and monitor the formation of colored intermediates during its reactions. The oxidation of this compound, for instance, leads to the formation of species that absorb in the visible region. During its oxidation, a visible absorbing species emerges with a maximum absorption at 654 nm and a shoulder at 583 nm, resulting in a distinct greenish-blue coloration of the reaction mixture acs.org. This technique is valuable for tracking the progress of reactions involving this compound and for gaining insights into the electronic properties of the transient species formed.
Laser Flash Photolysis (LFP) is a powerful technique for generating and studying short-lived transient species such as radicals. In the context of this compound, LFP has been instrumental in detecting the formation of the naphthoxyl radical, a key intermediate in its oxidation reactions smolecule.com. Studies have revealed transient species absorbing at 350, 400, and greater than 600 nm, which are attributed to the this compound phenoxyl radical smolecule.com. The formation of this radical is a critical initial step in processes like dimerization smolecule.com. The strong intramolecular hydrogen bonding in this compound makes it a potent hydrogen atom transfer (HAT) antioxidant, a property that is directly related to the stability of the resulting phenoxyl radical.
Mass spectrometry (MS), particularly when coupled with separation techniques like Ultra-Performance Liquid Chromatography (UPLC), is an indispensable tool for elucidating reaction mechanisms by identifying reaction products and intermediates. In the study of this compound, UPLC-electrospray ionization (ESI)-MS has been used to identify the dimeric products formed during its oxidation acs.org. This technique allows for the separation and identification of different isomers of the dimer, providing crucial information about the regioselectivity of the coupling reaction. The primary mode of coupling is found to be through C-C bond formation between the naphthalene (B1677914) rings acs.org. GC-MS data for this compound is also available, with a top peak at m/z 160, corresponding to the molecular ion nih.gov.
X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. For this compound, X-ray crystallography has been used to investigate its conformation and the nature of its intra- and intermolecular hydrogen bonds in the crystalline form bilkent.edu.tr. These studies provide precise measurements of bond lengths and angles, offering a static picture that complements the dynamic information obtained from solution-phase techniques like NMR. The solid-state structure is crucial for understanding the fundamental molecular properties that govern its reactivity and interactions.
Theoretical and Computational Chemistry
Theoretical and computational chemistry have proven to be indispensable tools for elucidating the intricate molecular and electronic properties of this compound and its derivatives. These methods provide a powerful lens through which to examine phenomena that are often difficult to probe experimentally, offering detailed insights into structure, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) has been extensively employed to investigate the molecular and electronic structure of this compound systems. DFT calculations have been instrumental in understanding the geometry, stability, and electronic properties of various forms of this compound, including its intermediates, dimer products, and hydrogen-bonded complexes.
One of the key structural features of this compound is the strong intramolecular hydrogen bond between the two hydroxyl groups. DFT calculations have been used to confirm the conformation of this compound and its ability to form both intra- and intermolecular hydrogen bonds. sinop.edu.tr These computational studies, often performed at the B3LYP/6-311+G(d,p) level of theory, have provided valuable data on binding energies, geometries, and spectroscopic properties of complexes formed with various hydrogen bond acceptors. researchgate.net
DFT has also been crucial in characterizing the intermediates formed during the oxidation of this compound. For instance, the structural and spectroscopic properties of the 1,8-DHN phenoxyl radical have been investigated using DFT calculations with a hybrid functional (PBE0) and a 6-31+G(d,p) basis set. acs.org These studies have provided insights into the most stable form of the free radical, including its structural parameters and spin density distribution. acs.org
Furthermore, DFT has been applied to study the formation and structure of this compound dimer products. acs.org Computational investigations have helped to elucidate the regiochemistry of the initial coupling step by examining the properties of the first-formed radical. acs.org The study of naphthalene dimers, in general, has benefited from DFT calculations, which have been used to characterize the lowest energy triplet excited states and simulate their absorption spectra. mdpi.comresearchgate.net
The hydrogen-bonded complexes of this compound with various hydrogen bond acceptors have also been a subject of DFT studies. researchgate.net These calculations have revealed positive cooperativity, where both intermolecular and intramolecular hydrogen bonds are strengthened upon complexation. researchgate.net The strength of this cooperativity has been shown to increase with the hydrogen bond basicity of the acceptor molecule. researchgate.net
Table 1: Selected DFT-Calculated Parameters for this compound and its Radical
| Parameter | Species | Value | Computational Level | Reference |
|---|---|---|---|---|
| O-H Bond Length | This compound | Varies | B3LYP/6-311+G(d,p) | researchgate.net |
| H---O Distance (Intramolecular) | This compound | Varies | B3LYP/6-311+G(d,p) | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited-state properties of molecules, including their electronic transitions and photophysical behavior. mdpi.comohio-state.edunih.gov In the context of this compound and its derivatives, TD-DFT has been utilized to understand their absorption and emission properties.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. nih.gov These calculations provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. nih.gov For naphthalene derivatives, TD-DFT studies have been performed to understand the tunable absorption and emission properties that span the visible to near-infrared spectrum. nih.gov
The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. nih.gov For instance, condensed-phase TD-DFT calculations, which account for the solvent environment, often provide results that are more consistent with experimental measurements. nih.gov The electronic transition from a donor substituent to an acceptor core can lead to charge separation and a larger dipole moment in the excited state, which is stabilized by polar solvents. nih.gov
In the broader context of naphthalene systems, TD-DFT has been used to simulate the absorption spectra of naphthalene dimers in different stacking arrangements. mdpi.comresearchgate.net These studies have helped to identify the presence of both excimer and localized triplet minima, each with distinct spectral signatures. mdpi.comresearchgate.net The simulated absorption spectra of these different minima can vary significantly depending on the geometry of the dimer. mdpi.com
Table 2: Representative TD-DFT Applications for Naphthalene Systems
| Application | System | Key Findings | Reference |
|---|---|---|---|
| Vertical Excitation Energies | Core-substituted naphthalene diimides | Prediction of absorption maxima and charge transfer characteristics. | nih.gov |
| Absorption Spectra Simulation | Naphthalene dimers | Identification of excimer and localized triplet states with distinct spectral features. | mdpi.comresearchgate.net |
Calculation of Thermochemical Parameters
The calculation of thermochemical parameters, such as bond dissociation enthalpies (BDEs), is crucial for predicting the reactivity of molecules, particularly their activity in processes like hydrogen atom transfer (HAT). For this compound, computational methods have been employed to determine the O-H bond dissociation enthalpies to understand its potent antioxidant properties.
Calculations of the O-H BDEs for this compound and its derivatives have shown that they are potent HAT compounds. acs.org These studies have revealed that the intramolecular hydrogen bond in this compound plays a significant role in stabilizing the radical formed upon H-atom transfer, more so than it stabilizes the parent diol. acs.org This enhanced stabilization of the radical leads to a lower O-H BDE and consequently, a higher HAT activity. acs.org
For example, the increased stabilization due to the intramolecular hydrogen bond in the this compound radical is about double that of the 2,3-naphthalenediol radical, which contributes to the higher HAT activity of the 1,8-isomer. acs.org The calculated O-H BDEs for this compound and its 4-methoxy derivative predict a higher HAT reactivity compared to catechols and other naphthalenediols, a finding that is in general agreement with experimental kinetic results. acs.org
The weakening of the "free" O-H group's bond dissociation enthalpy by 5-9 kcal/mol due to the intramolecular H-bond makes this compound a much more reactive H-atom donor than simple phenols. nih.gov This highlights the power of computational chemistry in quantifying the effects of subtle intramolecular interactions on chemical reactivity.
Table 3: Calculated O-H Bond Dissociation Enthalpy (BDE) Data for Selected Naphthalenediols
| Compound | ΔBDE (kcal/mol)a | Predicted HAT Activity Order | Reference |
|---|---|---|---|
| 2,3-Naphthalenediol | Higher | Lower | acs.org |
| 1,8-Naphthalenediol | Lower | Higher | acs.org |
| 4-Methoxy-1,8-naphthalenediol | Lowest | Highest | acs.org |
a Relative to phenols.
Computational Studies of Intermolecular Interactions
Computational studies have been instrumental in characterizing the intermolecular interactions of this compound, with a particular focus on a phenomenon known as polarization-enhanced hydrogen bonding. sinop.edu.trresearchgate.net This effect describes the enhancement of a hydrogen bond's donating ability due to the polarization caused by another hydrogen bonding interaction within the same molecule. bilkent.edu.tr
In this compound, the intramolecular hydrogen bond between the two hydroxyl groups polarizes the molecule, which in turn enhances the ability of the "free" hydroxyl group to donate a hydrogen bond to an external acceptor. sinop.edu.tr This has been investigated through a combination of experimental and computational studies. sinop.edu.tr DFT calculations have been used to study the complexes of this compound with a series of hydrogen bond acceptors, revealing that both the intermolecular and intramolecular hydrogen bonds are strengthened upon complexation, a hallmark of positive cooperativity. researchgate.net
These computational studies have provided detailed information on the geometries, binding energies, and spectroscopic properties of these hydrogen-bonded complexes. researchgate.net The findings support the idea that the enhanced hydrogen bond donating ability of this compound is a direct consequence of the polarization induced by its six-membered intramolecular hydrogen bond. sinop.edu.tr This understanding is crucial for explaining the catalytic activity of this compound in certain reactions, such as the Friedel-Crafts-type addition of indoles to β-nitrostyrenes. sinop.edu.tr
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound derivatives, molecular docking studies have been employed to investigate their potential as ligands for various protein targets, particularly in the field of drug discovery. elsevierpure.comajgreenchem.comnih.gov
These studies typically involve docking the naphthalene-based ligand into the active site of a target protein to predict its binding affinity and interaction patterns. elsevierpure.com For example, novel naphthalene-pyrazoline hybrids have been subjected to in-silico molecular docking studies against cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential. elsevierpure.com The results of these studies have revealed key hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of COX-1 and COX-2. elsevierpure.com
Similarly, molecular docking has been used to study the interactions of naphthalene-based chalcone and pyrazoline compounds with the estrogen receptor-α (ERα), a target for breast cancer therapy. researchgate.net These studies can predict the binding energy and identify the specific amino acid residues involved in the ligand-protein interactions, providing a rationale for the observed biological activity. researchgate.net
While not always focused directly on this compound itself, these molecular docking studies on its derivatives provide valuable insights into the types of ligand-protein interactions that can be expected from this class of compounds. researchgate.netelsevierpure.comajgreenchem.comnih.gov The information gleaned from these computational models can guide the design and synthesis of new derivatives with improved biological activity.
Table 4: Examples of Molecular Docking Studies on Naphthalene Derivatives
| Naphthalene Derivative | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Naphthalene-pyrazoline hybrids | COX-1 and COX-2 | Identification of key hydrogen bonding and hydrophobic interactions in the active site. | elsevierpure.com |
| Naphthalene-based chalcone and pyrazoline | Estrogen receptor-α (ERα) | Prediction of binding energy and identification of interacting amino acid residues. | researchgate.net |
Biological Activities and Biochemical Mechanisms of Naphthalene 1,8 Diol and Analogs
Antioxidant and Radical Scavenging Properties
The antioxidant capabilities of Naphthalene-1,8-diol (B1214196) are a cornerstone of its biological significance. Its efficacy in neutralizing free radicals is attributed to specific structural features that allow for efficient hydrogen atom transfer and the formation of a stabilized radical species.
Potent Hydrogen Atom Transfer (HAT) Antioxidant Activity
This compound is recognized as a potent Hydrogen Atom Transfer (HAT) antioxidant. This activity is central to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress. The HAT mechanism involves the donation of a hydrogen atom from the hydroxyl group of this compound to a free radical, effectively neutralizing it.
Studies have demonstrated that this compound and its analogs are more active HAT compounds than other diols like catechol and 2,3-naphthalenediol. For instance, the 4-methoxy derivative of this compound exhibits nearly double the antioxidant activity of the vitamin E model compound, 2,2,5,7,8-pentamethyl-6-chromanol. This heightened activity is a direct consequence of the stabilization of the resulting aryloxyl radical, a topic that will be explored in the subsequent section.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Rate Constant (kArOH/ROO•) (M-1s-1) |
|---|---|
| This compound | 3.6 x 106 |
| 4-Methoxy-1,8-naphthalenediol | 6.0 x 106 |
| Catechol | 1.2 x 106 |
| 2,3-Naphthalenediol | 0.07 x 106 |
| 2,2,5,7,8-pentamethyl-6-chromanol (Vitamin E model) | 3.8 x 106 |
Stabilization of Aryloxyl Radicals via Intramolecular Hydrogen Bonding and Naphthalene (B1677914) Ring System
The exceptional antioxidant activity of this compound is largely due to the remarkable stability of the aryloxyl radical formed after hydrogen atom donation. This stability is achieved through two primary mechanisms: intramolecular hydrogen bonding and delocalization across the naphthalene ring system.
Upon donation of a hydrogen atom, the resulting oxygen-centered radical is stabilized by a strong intramolecular hydrogen bond with the adjacent hydroxyl group. This interaction significantly lowers the energy of the radical species, making the initial hydrogen donation more favorable. Calculations have shown that the increased stabilization due to the intramolecular hydrogen bond in the this compound radical is 8.6 kcal/mol, which is nearly double the stabilization seen in the catechol radical (4.6 kcal/mol).
Mechanisms of Protection Against Oxidative Stress in Biological Systems
In biological contexts, oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. This compound, through its potent HAT activity, can directly neutralize harmful ROS such as peroxyl radicals. This action helps to prevent cellular damage that would otherwise be inflicted on lipids, proteins, and DNA.
The ability of this compound to form a stable, less reactive aryloxyl radical is crucial in this protective role. Unlike some other antioxidants that can become pro-oxidants after radical scavenging, the stabilized radical of this compound is less likely to participate in further damaging reactions. This contributes to a more effective and safer antioxidant profile within a biological system.
Antimicrobial and Antifungal Effects
Beyond its antioxidant properties, this compound and its derivatives exhibit significant antimicrobial and antifungal activities, which are of considerable interest in the development of new therapeutic agents.
Broad-Spectrum Antimicrobial Activity Against Various Pathogens
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in the readily available literature, the broader class of naphthalene derivatives has been shown to possess significant antimicrobial properties against a wide range of human pathogens. Studies on various synthetic naphthalene derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
For instance, certain naphthalenones, which are biosynthesized from this compound, have shown activity against Bacillus subtilis. Other naphthalene derivatives have been found to be effective against a spectrum of bacteria including Staphylococcus aureus, Escherichia coli, and various strains of methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial potential of the naphthalene scaffold is a subject of ongoing research, with the core structure of this compound serving as a foundational element for these bioactive compounds.
Role in Fungal Virulence and Pathogenesis (e.g., Aspergillus fumigatus via DHN melanin)
This compound plays a critical role in the pathogenesis of certain fungi, most notably Aspergillus fumigatus, a common opportunistic human pathogen. In this fungus, this compound is a key precursor in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin. fu-berlin.de This melanin (B1238610) is a pigment that coats the fungal conidia (spores) and is a significant virulence factor. fu-berlin.de
The DHN-melanin pathway involves a series of enzymatic reactions that ultimately lead to the polymerization of this compound into the melanin polymer. fu-berlin.de This melanin layer provides the fungus with protection against various environmental stresses, including UV radiation and attack by the host's immune system. Specifically, DHN-melanin helps the fungus to evade phagocytosis by immune cells and can interfere with the acidification of phagolysosomes, a key mechanism for killing pathogens.
The production of DHN-melanin is intricately regulated by developmental factors and copper homeostasis within the fungus. fu-berlin.de The presence of this melanin on the conidial surface is directly linked to the fungus's ability to cause disease, highlighting the central role of this compound in fungal virulence.
Contribution to DHN Melanin Biosynthesis and Functional Role in Fungi
This compound, also known as 1,8-dihydroxynaphthalene (DHN), is a crucial intermediate and the immediate monomeric precursor in the biosynthesis of DHN-melanin, a dark pigment found in the cell walls of numerous fungi. acs.orgebi.ac.uk This pigment is not essential for the growth or development of fungi but significantly enhances their survival and virulence. ebi.ac.uknih.gov The DHN-melanin pathway is a specialized branch of polyketide synthesis. ebi.ac.uk
The biosynthesis begins with acetyl-CoA and malonyl-CoA, which are utilized by a polyketide synthase (PKS) to form the initial aromatic compound, 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). acs.orgapsnet.org A series of subsequent enzymatic reduction and dehydration reactions convert T4HN through several intermediates, including scytalone (B1230633) and vermelone (B1206922). acs.orgnih.gov The final precursor, this compound, is formed from the dehydration of vermelone. apsnet.orgnih.gov This monomer is then polymerized by oxidase enzymes, such as laccases (e.g., Abr1 and Abr2 in Aspergillus fumigatus), to form the final DHN-melanin polymer. ebi.ac.ukasm.orgasm.org
The functional role of DHN-melanin in fungi is multifaceted and significant. It serves as a critical virulence factor for pathogenic fungi like Aspergillus fumigatus and Wangiella dermatitidis. ebi.ac.ukfrontiersin.org The melanin layer can protect the fungus from the host's immune system, for instance, by neutralizing the oxidative burst from phagocytic cells. ebi.ac.uknih.gov Furthermore, DHN-melanin provides robust protection against a wide array of environmental stressors, including UV and electromagnetic radiation, desiccation, and extreme temperatures. acs.orgnih.govnih.gov This protective barrier contributes to the remarkable resilience of melanized fungi in hostile environments. acs.org
Table 1: Key Steps in the DHN-Melanin Biosynthetic Pathway
| Step | Precursor/Intermediate | Enzyme(s) | Product |
|---|---|---|---|
| 1 | Acetyl-CoA + Malonyl-CoA | Polyketide Synthase (PKS) | 1,3,6,8-Tetrahydroxynaphthalene (T4HN) |
| 2 | 1,3,6,8-Tetrahydroxynaphthalene | Naphthol Reductase | Scytalone |
| 3 | Scytalone | Scytalone Dehydratase | 1,3,8-Trihydroxynaphthalene (B1218226) (T3HN) |
| 4 | 1,3,8-Trihydroxynaphthalene | Naphthol Reductase | Vermelone |
| 5 | Vermelone | Scytalone Dehydratase | This compound (1,8-DHN) |
| 6 | This compound | Laccase / Peroxidase | DHN-Melanin Polymer |
This table provides a simplified overview of the core pathway leading to this compound and its subsequent polymerization. Specific enzymes and intermediates can vary between fungal species.
Enzyme Modulation and Inhibition
Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)
The direct inhibitory effect of this compound on cytochrome P450 enzymes, specifically CYP1A2, is not extensively detailed in the available research. However, the interaction of naphthalene and its derivatives with the CYP450 system is well-documented. Human liver microsomal P450 enzymes metabolize the parent compound, naphthalene, with CYP1A2 being the most efficient isoform for producing metabolites such as trans-1,2-dihydro-1,2-naphthalenediol and 1-naphthol (B170400). researchgate.netnih.gov This metabolic relationship establishes a clear interaction between the naphthalene scaffold and the active site of CYP1A2.
Many known inhibitors of CYP1A2 are planar, polycyclic aromatic compounds. mdpi.comresearchgate.net this compound fits this general structural profile, which suggests a potential for competitive inhibition at the enzyme's active site. Structurally related compounds, such as α-naphthoflavone, are potent inhibitors of CYP1A2. mdpi.com While the metabolism of naphthalene by CYP1A2 is established, further studies are required to specifically characterize this compound as a direct inhibitor and to quantify its potential inhibitory constants (e.g., IC₅₀ or Kᵢ values).
Inhibition of Polymerase Chain Reactions (PCR) in Nuclear DNA Templates
This compound, as a phenolic compound, has the potential to act as an inhibitor of polymerase chain reactions (PCR). Phenolic compounds are a well-known class of PCR inhibitors that can be co-extracted with nucleic acids from various sample types, particularly plants. tintaemas.idsigmaaldrich.commedicinalgenomics.com The mechanisms of inhibition are varied and can affect the PCR process at multiple stages.
Inhibitory actions of phenolic compounds can include:
Direct interaction with DNA Polymerase: Phenols can bind to the active site of DNA polymerase or denature the enzyme, thereby reducing or completely blocking its catalytic activity. tintaemas.idtintaemas.idnih.gov Melanin, the polymer of this compound, has been shown to form a reversible complex with DNA polymerase. bioecho.com
Interaction with the DNA Template: Some phenolic compounds can bind to the DNA template, which may prevent primer annealing or block the progression of the polymerase during the extension phase. tintaemas.idnih.gov This interaction can weaken the hydrogen bonds between DNA strands, leading to denaturation and subsequent inhibition of the reaction. tintaemas.id
Due to these properties, the presence of this compound or similar phenolic compounds in a DNA sample can lead to reduced amplification efficiency or complete PCR failure.
Interactions with Biological Macromolecules
Protein Binding and Conformational Changes
As a dihydroxyphenolic compound, this compound possesses structural features that facilitate interactions with proteins. One of the primary mechanisms of PCR inhibition by phenolic compounds is through direct binding to the DNA polymerase enzyme, which is a protein. tintaemas.idtintaemas.id This binding can lead to a decrease in enzyme activity or complete deactivation. tintaemas.id
Furthermore, studies on structurally related naphthalene derivatives demonstrate their capacity to bind to major transport proteins. For instance, a 1,4-naphthoquinone (B94277) derivative has been shown to bind to Human Serum Albumin (HSA). nih.gov This interaction quenches the intrinsic tryptophan fluorescence of HSA, indicating the formation of a complex and suggesting a subsequent change in the microenvironment of the protein, which is indicative of a conformational change. nih.gov Similarly, other dihydroxy-aromatic compounds have been observed to form stable complexes with albumin. researchgate.net These findings suggest that this compound likely shares the ability to bind to proteins, potentially altering their conformation and function.
Nucleic Acid Interactions (e.g., inhibition of DNA template)
The naphthalene ring system is a well-established scaffold for DNA-interacting agents. Numerous synthetic derivatives, such as 1,8-naphthalimides, are known to function as potent DNA intercalators. nih.gov These molecules insert themselves between the base pairs of the DNA double helix, causing local structural distortions, such as unwinding of the helix, and affecting the stability of the DNA. nih.gov
The inhibitory effect of phenolic compounds like this compound on PCR is partly attributed to their direct interaction with the DNA template. tintaemas.idnih.gov Phenols can bind to DNA and disrupt the hydrogen bonds between base pairs, which can lower the melting temperature and lead to denaturation, thereby inhibiting amplification. tintaemas.id The ability of the DHN-melanin polymer to protect fungal cells from UV radiation is predicated on the UV-absorbing properties of its constituent this compound monomers, preventing UV-induced DNA damage. nih.govfu-berlin.de This protective function implies a fundamental interaction with or shielding of nucleic acids. These lines of evidence support the capacity of this compound to interact with nucleic acids, potentially influencing their structure and accessibility to enzymes.
Structure-Activity Relationship (SAR) and Mechanistic Elucidation in Biological Systems
The unique structural arrangement of this compound, with its two hydroxyl groups in close proximity on a rigid naphthalene scaffold, profoundly influences its biological activities. This section explores the relationship between its structural features and its antioxidant potency, as well as the role of this moiety in the bioactivity of more complex derivatives.
Correlation of Structural Features with Antioxidant Potency and Stability
The antioxidant activity of this compound is intrinsically linked to its ability to donate a hydrogen atom (H-atom) from one of its hydroxyl groups to a radical, thereby neutralizing it. The potency of this action is significantly enhanced by the formation of a strong intramolecular hydrogen bond between the two hydroxyl groups. nih.govacs.orgcanada.ca
Intramolecular Hydrogen Bonding: Research has shown that this compound and its derivatives are potent H-atom transfer (HAT) compounds. nih.govacs.org The key to this high activity lies in the stabilization of the resulting aryloxyl radical after H-atom donation. The intramolecular hydrogen bond stabilizes the radical more than it does the parent diol molecule. acs.org For instance, the increased stabilization due to the intramolecular H-bond in the this compound radical is approximately 8.6 kcal/mol, which is nearly double the stabilization seen in the radical of catechol (4.6 kcal/mol), a well-known antioxidant. acs.org This enhanced stabilization lowers the O-H bond dissociation enthalpy (BDE), making it easier for the molecule to donate a hydrogen atom and thus increasing its antioxidant potency. nih.govacs.org
Kinetic Studies and Comparative Potency: Kinetic studies have quantified the high antioxidant activity of this compound and its analogs. The rate constants for H-atom transfer to radicals like 2,2-di(4-t-octylphenyl)-1-picrylhydrazyl (DOPPH•) and peroxyl radicals (ROO•) are significantly higher for this compound compared to other diols such as catechol and 2,3-naphthalenediol. nih.govacs.org For example, a 4-methoxy derivative of this compound was found to have an antioxidant activity almost twice that of the vitamin E model compound, 2,2,5,7,8-pentamethyl-6-chromanol. nih.govacs.org The polymer of 1,8-dihydroxynaphthalene, known as poly-DHN (PDHN), also demonstrates high antioxidant efficiency, particularly against alkylperoxyl (ROO•) and hydroperoxyl (HOO•) radicals in aqueous environments. mdpi.com In water, PDHN nanoparticles have a rate constant of 3 × 10⁵ M⁻¹ s⁻¹ for their reaction with ROO• radicals. mdpi.com
| Compound | Rate Constant k(ArOH/ROO•) (M⁻¹ s⁻¹) | Relative Activity (vs. Vitamin E model) |
|---|---|---|
| This compound | Data not specified | More active than catechol |
| 4-Methoxy-1,8-naphthalenediol | 6.0 x 10⁶ | ~2x |
| 2,2,5,7,8-pentamethyl-6-chromanol (Vitamin E model) | 3.0 x 10⁶ (approx.) | 1x |
| Catechol | Data not specified | Less active than this compound |
| 2,3-Naphthalenediol | Data not specified | Less active than this compound |
Influence of this compound Moiety in Bioactive Derivatives (e.g., antiproliferative agents and EGFR inhibitors)
The this compound scaffold has been incorporated into more complex molecules to develop potent antiproliferative agents, including inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net
Design of Naphthalene-based EGFR Inhibitors: A series of novel Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones have been synthesized by tethering quinolinone moieties to the oxygen atoms of 1,8-dihydroxynaphthalene via triazole linkers. nih.govresearchgate.net This design creates "double warhead" molecules, with the naphthalene core acting as a central scaffold. The spatial arrangement of the quinolinone units can be either syn (on the same side) or anti (on opposite sides), arising from the use of 1,8-dihydroxynaphthalene or 1,5-dihydroxynaphthalene, respectively. nih.govresearchgate.net
Antiproliferative and EGFR Inhibitory Activity: These synthetic derivatives have demonstrated strong antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Several compounds from this series exhibited potent EGFR inhibition, with IC₅₀ values in the nanomolar range, comparable to the reference drug erlotinib (B232). nih.govresearchgate.net The most potent compounds also induced apoptosis in cancer cells. nih.govresearchgate.net Docking studies suggest that a key structural feature for the antiproliferative action is a free amino group on the quinoline (B57606) moiety, which forms crucial hydrogen bonds with essential amino acids in the EGFR active site. nih.govresearchgate.net
| Compound | Mean GI₅₀ (nM) (Antiproliferative) | EGFR IC₅₀ (nM) |
|---|---|---|
| Compound 4a | 34-134 (range for series) | 64-97 (range for potent compounds) |
| Compound 4b | 34-134 (range for series) | 64-97 (range for potent compounds) |
| Compound 7d | 34-134 (range for series) | 64-97 (range for potent compounds) |
| Erlotinib (Reference) | 33 | Data not specified |
Advanced Applications and Future Research Directions
Materials Science Innovations
The structural characteristics of Naphthalene-1,8-diol (B1214196) have spurred interest in its use as a building block for functional materials with tailored properties.
Poly-1,8-dihydroxynaphthalene (pDHN) has been identified as a fungal melanin (B1238610) mimic, offering a robust, non-nitrogenous, and catechol-free alternative to traditional melanins. nih.govacs.org Research indicates that pDHN displays a high degree of structural integrity, as confirmed by advanced analytical techniques such as MALDI-MS and CP/MAS ¹³C NMR. nih.govacs.org This synthetic mimic exhibits a strong radical scavenging capacity, demonstrated through DPPH and FRAP assays, and possesses an unusually intense Electron Paramagnetic Resonance (EPR) signal (g=2.0030). nih.govacs.org Morphological characterization reveals that pDHN forms amorphous aggregates of small globular structures with an estimated stacking distance of 3.9 Å, and it displays broadband absorption across the visible spectrum. nih.gov These properties suggest that DHN-based melanins may offer greater biomedical and technological relevance compared to typical indole-based eumelanins. nih.gov Furthermore, pDHN can be synthesized via oxidative polymerization of 1,8-dihydroxynaphthalene in water, yielding discrete, spherical particles with low dispersity. acs.org The material has also been shown to possess intrinsic microporosity, with methods available to enhance and tune this characteristic. acs.org The particle morphology of pDHN is retained even after exposure to ammonia (B1221849) vapors, enabling the preparation of tailored supramolecular assemblies. acs.org
The significant radical scavenging capacity demonstrated by pDHN, as evidenced by DPPH and FRAP assays, positions it as a potential candidate for integration into antioxidant additives. nih.govacs.org The inherent robustness and antioxidant properties of DHN-based melanins suggest their utility in protecting various materials from degradation processes initiated by free radicals or oxidative stress. While specific applications as direct additives in commercial materials are still an area of active research, the fundamental properties of pDHN indicate a strong potential for such roles in stabilizing polymers and other sensitive substances against environmental damage.
The aggregation behavior of pDHN into amorphous globular structures with defined stacking distances highlights its capacity for self-assembly. nih.gov The ability to tune its particle morphology further supports its role as a building block for supramolecular assemblies. acs.org While the self-assembly characteristics are being explored, direct applications of this compound or its polymeric forms in host-guest complex formation have not been extensively detailed in the current literature, representing a potential area for future investigation in supramolecular chemistry.
Pharmaceutical and Medicinal Chemistry Development
This compound serves as a valuable precursor and scaffold in the synthesis of compounds with potential pharmaceutical and medicinal applications, particularly in the areas of oncology and infectious diseases.
This compound functions as a key intermediate in the synthesis of complex organic molecules. It has been employed in the preparation of 1,8-Bis(prop-2-yn-1-yloxy)naphthalene, which subsequently participates in reactions with azido-quinolinone derivatives. nih.gov This synthetic pathway leads to the formation of triazole-linked quinolinones, compounds that are actively being explored for their diverse biological activities. nih.gov The naphthalene (B1677914) core, when functionalized and integrated into larger molecular architectures, contributes to the development of novel chemical entities with potential therapeutic benefits.
The naphthalene scaffold, particularly when derived from this compound, is being investigated for its potential in discovering new therapeutic agents.
Anticancer Agents: Derivatives incorporating naphthalene structures, alongside quinolinone scaffolds, are being synthesized and evaluated for their anticancer properties. nih.govacs.org Quinolinone derivatives, in particular, are recognized for their antiproliferative potential, with some synthesized compounds exhibiting potent activity. nih.gov For instance, quinoline-triazole hybrids linked via naphthalene-derived structures have been developed and assessed for their efficacy. nih.gov Additionally, fluoroquinolone derivatives have also demonstrated anticancer potential, underscoring the broader relevance of related chemical motifs. acs.org
Antimicrobial and Bactericidal Agents: Compounds synthesized through pathways involving naphthalene derivatives have shown potent bactericidal activity. acs.org This suggests that this compound-based scaffolds could be foundational for developing new antimicrobial agents to combat bacterial infections.
Antioxidant Agents: Beyond its role in biomimetic materials, this compound derivatives, such as CHFADN, have exhibited significant antioxidant properties, including effective H2O2 scavenging and DPPH radical scavenging capabilities. acs.org The strong radical scavenging capacity of pDHN itself further supports its potential in applications requiring antioxidant protection. nih.govacs.org
Anti-inflammatory Agents: While direct evidence linking this compound to anti-inflammatory drug discovery is less prominent in the immediate search results, related compound classes, such as those derived from certain endophytic fungi, have demonstrated anti-inflammatory activity. molaid.com This observation suggests a broader potential for naphthalene-based scaffolds in the development of anti-inflammatory therapeutics.
Data Tables
Table 1: Key Properties of Poly-1,8-dihydroxynaphthalene (pDHN) as a Melanin Mimic
| Property | Description | Source |
| Type | Fungal melanin mimic; Allomelanin | nih.govacs.org |
| Composition | Non-nitrogenous, catechol-free | nih.govacs.org |
| Structural Integrity | High degree, confirmed by MALDI-MS and CP/MAS ¹³C NMR | nih.govacs.org |
| Radical Scavenging Capacity | Strong (DPPH and FRAP assays) | nih.govacs.org |
| EPR Signal | Intense (g=2.0030) | nih.govacs.org |
| Morphology | Amorphous aggregates of small globular structures | nih.gov |
| Stacking Distance (estimated) | 3.9 Å | nih.gov |
| Spectral Absorption | Broadband absorption throughout the visible range | nih.gov |
| Synthesis Method | Oxidative polymerization of 1,8-DHN in water | acs.org |
| Particle Characteristics | Discrete, spherical particles with low dispersity; morphology retained after ammonia vapor exposure (enabling supramolecular assembly) | acs.orgacs.org |
| Porosity | Intrinsic microporosity; tunable | acs.org |
| Potential Advantages | Enhanced antioxidant and free-radical properties compared to indole-based eumelanins | nih.gov |
Rational Design of Bioactive this compound Analogs
The inherent biological activity of this compound, including its antioxidant and enzyme inhibitory properties, has spurred efforts in the rational design of its analogs for enhanced or novel bioactivities. By modifying the this compound scaffold, researchers aim to create compounds with improved efficacy, specificity, and pharmacokinetic profiles for therapeutic or diagnostic purposes.
For instance, studies have explored the synthesis of naphthalene-bis-triazole-bis-quinolin-2(1H)-ones derived from 1,8-bis(prop-2-yn-1-yloxy)naphthalene. These hybrid molecules have demonstrated potent antiproliferative activity against cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range, comparable to established epidermal growth factor receptor (EGFR) inhibitors like erlotinib (B232) nih.govmdpi.com. These findings highlight the potential of this compound as a versatile building block for designing targeted anticancer agents. Furthermore, the design of novel antioxidants based on the 1,8-naphthalenediol system has shown promise, with derivatives exhibiting potent hydrogen atom transfer (HAT) capabilities, outperforming established antioxidants like catechol and even vitamin E models in certain assays canada.ca. This suggests a pathway for developing new agents to combat oxidative stress.
Research Tools in Chemical Biology
This compound and its derivatives are emerging as valuable tools in chemical biology, enabling the investigation of complex biological mechanisms and enzyme functions.
Probes for Enzyme Inhibition Studies
The known ability of this compound to inhibit certain cytochrome P450 enzymes, such as CYP1A2, makes it and its derivatives interesting candidates for developing specific enzyme probes smolecule.com. Research into substituted naphthalenes and their derivatives has shown that many can inhibit cytochrome P450 enzymes involved in drug metabolism and chemical carcinogenesis, such as CYP2A13 and CYP2A6 nih.govresearchgate.net. While not directly using this compound itself as a probe in these specific studies, the underlying principle of designing naphthalene-based molecules to interact with and inhibit enzymes is well-established. Further development could involve functionalizing the 1,8-diol core to create targeted inhibitors that can be used to elucidate the roles of specific enzymes in biological pathways.
Agents for Investigating Biological Mechanisms
This compound plays a role in biological systems, notably as a precursor in the biosynthesis of melanin in fungi like Aspergillus fumigatus smolecule.comacs.org. Melanin, derived from 1,8-DHN, contributes to fungal virulence by providing protection against oxidative stress and immune system evasion smolecule.com. This natural role positions 1,8-DHN and its related pathways as subjects for investigation into fungal pathogenesis and stress tolerance mechanisms.
Moreover, its interaction with proteins and nucleic acids has been noted, suggesting its potential utility in understanding biomolecular interactions smolecule.com. The compound's antioxidant properties, attributed to its ability to stabilize radical intermediates through intramolecular hydrogen bonding, also make it a subject of study for understanding antioxidant mechanisms canada.caacs.org. Research into naphthalene-based fluorescent probes, while often focusing on naphthalimides, demonstrates the broader applicability of naphthalene scaffolds in creating sensitive detection tools for biological analytes and processes researchgate.netnih.gov. This suggests that functionalized this compound derivatives could be developed as fluorescent probes to track specific biological events or enzyme activities.
Prospects for Green Chemistry and Sustainable Synthesis
The synthesis of this compound and its derivatives is an active area of research within the framework of green chemistry, aiming for more efficient, environmentally benign, and sustainable production methods.
Enzyme-Mediated Routes and Process Efficiency
While specific enzyme-mediated routes for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of biocatalysis offers significant potential. Enzymes are increasingly employed for complex organic syntheses due to their high selectivity and ability to operate under mild conditions. Research into the biosynthesis of melanin from 1,8-DHN in fungi highlights the natural enzymatic pathways involving this compound smolecule.comacs.org. Future research could focus on harnessing specific enzymes or engineered microbial systems for the efficient production of this compound or its key precursors, potentially leading to higher yields and reduced waste compared to traditional chemical synthesis.
Development of Environmentally Benign Reaction Conditions for this compound Production
The synthesis of this compound itself can be achieved through methods like the hydroxylation of naphthalene or the reduction of naphthoquinones smolecule.com. However, the pursuit of greener methodologies is paramount. Studies on related naphthalene derivatives showcase promising approaches. For example, the use of water as a solvent with catalysts like thiamine (B1217682) hydrochloride for synthesizing benzodiazepines demonstrates the potential for aqueous reaction media and efficient catalysis ias.ac.in. Similarly, research into the iodocyclization of diallyl-dihydroxy naphthalenes utilized aqueous micellar systems with CTAB as a surfactant, highlighting water as a preferred green solvent scirp.org.
Furthermore, the development of catalytic systems for oxidation reactions, such as those employing titanium silicates or iron catalysts with hydrogen peroxide, offers environmentally friendly alternatives to traditional oxidants like chromium(VI) beilstein-journals.org. These methods often result in higher atom economy, reduced waste generation, and the potential for catalyst recycling, aligning with the principles of green chemistry. The synthesis of naphthalene-containing natural products has also seen advancements using commercially available naphthalene derivatives, suggesting that efficient routes from readily accessible starting materials like this compound can be developed, potentially saving labor and costs while adhering to greener practices chemistryviews.org.
Q & A
Q. What are the standard synthetic routes for preparing Naphthalene-1,8-diol, and how does regioselectivity influence its functionalization?
this compound can be synthesized via alkylation or cycloaddition reactions. For example, propargyl groups can be introduced to its hydroxyl groups using propargyl bromide in the presence of a base like K₂CO₃, followed by Cu-catalyzed [3+2] cycloaddition to link quinolinone derivatives . Regioselectivity depends on substituents at the hydroxyl groups, leading to syn- or anti-like isomers during functionalization . Characterization typically involves NMR, HPLC, and mass spectrometry to confirm structural integrity.
Q. How is this compound characterized spectroscopically, and what computational tools aid in predicting its reactivity?
Key techniques include:
- NMR : To confirm the positions of hydroxyl groups and aromatic protons.
- Mass Spectrometry : For molecular weight validation (160.17 g/mol) .
- Computational Modeling : Tools like Gaussian or ORCA can predict redox behavior and electronic properties using SMILES strings (e.g.,
Oc1cccc2cccc(O)c12) and InChI identifiers . Software such as ChemDraw or Avogadro assists in visualizing 3D structures and hydrogen-bonding interactions .
Q. What are the primary toxicological endpoints evaluated for this compound in mammalian studies?
Standard endpoints include hepatic, renal, respiratory, and hematological effects. Experimental designs often follow OECD guidelines, using inhalation, oral, or dermal exposure routes in rodent models. Systemic effects like body weight changes, organ histopathology, and biomarker analysis (e.g., ALT/AST for liver function) are prioritized .
Advanced Research Questions
Q. How can electrochemical methods elucidate the redox behavior of this compound, and what applications arise from this property?
Cyclic voltammetry (CV) and spectroelectrochemistry reveal its two-electron oxidation/reduction processes. For instance, it can reversibly convert to naphthalene-1,8-dicarboxylic acid under acidic conditions via proton-coupled electron transfer (PCET), with potential applications in redox-active catalysts or sensors . Controlled-potential electrolysis coupled with UV-Vis spectroscopy tracks intermediate species .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?
Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. cell lines). Methodological solutions include:
- Metabolite Profiling : LC-MS/MS to identify reactive intermediates (e.g., quinones) that may cause oxidative stress .
- Cross-Species Comparisons : Parallel studies in human hepatocytes and rodent models to assess metabolic activation pathways .
- Dose-Response Modeling : Benchmark dose (BMD) analysis to refine NOAEL/LOAEL estimates .
Q. How does this compound interact with biological targets like EGFR, and what computational approaches predict its binding affinity?
Molecular docking (AutoDock, Glide) and molecular dynamics simulations model its interactions with kinase domains. For example, hydrophobic interactions with EGFR residues (Lys721, Met769) and hydrogen bonding with catalytic sites can be quantified . Pharmacophore mapping identifies critical functional groups (e.g., hydroxyls) for inhibitory activity . Experimental validation via kinase inhibition assays (IC₅₀) and apoptosis markers (caspase-3/7) confirms computational predictions .
Q. What environmental fate studies are critical for assessing this compound's persistence and biodegradation?
Key methodologies include:
- OECD 301/302 Tests : To evaluate aerobic/anaerobic biodegradation in soil/water matrices .
- QSAR Modeling : Predicts partition coefficients (log Kow = 2.25) and photolysis rates using tools like EPI Suite .
- Microcosm Studies : Track microbial degradation pathways (e.g., dioxygenase-mediated cleavage) via metagenomic sequencing .
Methodological Notes
- Structural Analysis : Always cross-reference experimental data (e.g., XRD, IR) with computational predictions to resolve ambiguities in tautomeric forms .
- Toxicity Testing : Include positive controls (e.g., naphthalene-1,2-diol) to benchmark relative potency .
- Data Reproducibility : Adhere to FAIR principles by depositing spectral data in repositories like PubChem or ChEMBL .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
